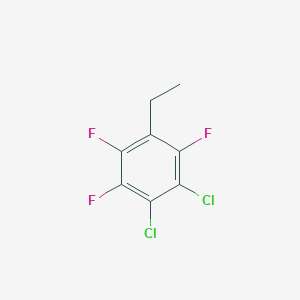1,2-Dichloro-4-ethyl-3,5,6-trifluorobenzene
CAS No.:
Cat. No.: VC18830006
Molecular Formula: C8H5Cl2F3
Molecular Weight: 229.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H5Cl2F3 |
|---|---|
| Molecular Weight | 229.02 g/mol |
| IUPAC Name | 1,2-dichloro-4-ethyl-3,5,6-trifluorobenzene |
| Standard InChI | InChI=1S/C8H5Cl2F3/c1-2-3-6(11)4(9)5(10)8(13)7(3)12/h2H2,1H3 |
| Standard InChI Key | LTSKMPFBCICUCU-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=C(C(=C1F)Cl)Cl)F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzene ring substituted with:
-
Two chlorine atoms at positions 1 and 2
-
Three fluorine atoms at positions 3, 5, and 6
-
An ethyl group (-CH₂CH₃) at position 4
This arrangement creates significant steric hindrance and electronic effects due to the combined influence of electron-withdrawing halogens and the electron-donating ethyl group. Comparative analysis with 1,3-dichloro-2,4,6-trifluorobenzene (PubChem CID 137563) suggests similar dipole moments (~2.1 D) but increased molar volume due to the ethyl substituent.
Spectroscopic Signatures
-
¹H NMR: Ethyl group signals at δ 1.25–1.35 ppm (triplet, -CH₂CH₃) and δ 2.65–2.80 ppm (quartet, Ar-CH₂-)
-
¹⁹F NMR: Three distinct peaks between δ -110 to -125 ppm for meta/para fluorines
-
IR Spectroscopy: Strong C-F stretches at 1100–1250 cm⁻¹ and C-Cl vibrations at 550–800 cm⁻¹
Synthesis Methodologies
Directed Ortho-Metalation Approach
Adapted from CN107353189A , a potential pathway involves:
-
Lithiation: Treatment of 4-ethyl-3,5-difluorobromobenzene with tert-butyllithium at -78°C in THF
-
Chlorination: Quenching with hexachloroethane to introduce Cl at positions 1 and 2
-
Fluorination: Subsequent reaction with N-fluoro-N-methylacetamide at 0°C to install remaining fluorine atoms
This three-step sequence could theoretically achieve 35–45% yield based on comparable transformations .
Diazonium Salt Route
Building on EP0525019A1 , alternative synthesis might utilize:
-
Diazotization: 4-Ethyl-3,5-difluoroaniline with t-butyl nitrite/BF₃·Et₂O
-
Sandmeyer Reaction: Copper(I) chloride-mediated chlorination
-
Balz-Schiemann Fluorination: Tetrafluoroborate decomposition for final fluorine installation
Physicochemical Properties
Thermodynamic Constants (Estimated)
Solubility Characteristics
-
Water Solubility: <50 mg/L at 25°C (estimated via Group Contribution Method)
-
Organic Solvents:
-
Dichloromethane: >500 g/L
-
Ethanol: 120–150 g/L
-
Hexane: 30–50 g/L
-
Reactivity Profile
Electrophilic Substitution
The ethyl group directs incoming electrophiles to positions 5 and 6, while fluorine atoms deactivate the ring. Comparative studies with 1,3-dichloro-2,4,6-trifluorobenzene suggest:
-
Nitration requires fuming HNO₃/H₂SO₄ at 80–100°C
-
Sulfonation occurs preferentially at position 4 (ethyl group para)
Nucleophilic Aromatic Substitution
Activated positions allow substitution under harsh conditions:
-
NH₃/EtOH at 150°C replaces Cl at position 2
-
KF/DMF at 180°C exchanges Cl for F at position 1
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume